3-Fluoro-4-hydroxybenzonitrile
Overview
Description
3-Fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol . It is a white to off-white crystalline solid that is soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Scientific Research Applications
3-Fluoro-4-hydroxybenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
3-Fluoro-4-hydroxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using it only outdoors or in a well-ventilated area .
Preparation Methods
3-Fluoro-4-hydroxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-fluoro-4-hydroxybenzoic acid with ammonia to form the nitrile . Another method involves the oxidation of 3-fluoro-4-hydroxybenzaldehyde using hydroxylamine hydrochloride . Industrial production methods often utilize phase transfer catalytic synthesis or ammonification of benzoic acid derivatives .
Chemical Reactions Analysis
3-Fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoro-4-hydroxybenzoic acid.
Reduction: Reduction reactions can convert it to 3-fluoro-4-hydroxybenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions include 3-fluoro-4-hydroxybenzoic acid, 3-fluoro-4-hydroxybenzylamine, and various substituted derivatives .
Comparison with Similar Compounds
3-Fluoro-4-hydroxybenzonitrile can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of a nitrile group.
4-Fluoro-3-hydroxybenzonitrile: Similar but with the fluorine and hydroxyl groups in different positions.
3-Fluoro-4-hydroxybenzoic acid: Similar but with a carboxylic acid group instead of a nitrile group.
These compounds share similar chemical properties but differ in their reactivity and applications. The unique positioning of the fluorine and hydroxyl groups in this compound makes it particularly useful in certain synthetic pathways and applications .
Properties
IUPAC Name |
3-fluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSSDFTLVUJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382367 | |
Record name | 3-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-04-9 | |
Record name | 4-Cyano-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a fluorine atom in 3-Fluoro-4-hydroxybenzonitrile affect its liquid crystal properties compared to its non-fluorinated counterpart?
A1: Research demonstrates that incorporating a fluorine atom into the structure of 4-hydroxybenzonitrile, specifically at the 2- or 3- position, leads to an increase in nematic-isotropic transition temperatures (clearing points) in many of the synthesized ester derivatives. [, , ] This means that the fluorinated derivatives exhibit a wider temperature range in which they exist in the nematic liquid crystal phase compared to their non-fluorinated counterparts.
Q2: What is the significance of the higher clearing points observed in the fluorinated ester derivatives of this compound for liquid crystal applications?
A2: Higher clearing points are desirable for many liquid crystal applications as they allow the liquid crystal materials to operate effectively over a broader temperature range. [, , ] This is particularly important for devices that may be exposed to varying temperatures, such as displays used in outdoor environments.
Q3: How do the structures of the ester derivatives synthesized from this compound influence their clearing points?
A3: The research explored the impact of incorporating different cyclic structures, specifically trans-1,4-disubstituted cyclohexane and 1,4-disubstituted bicyclo[2.2.2]octane rings, into the ester derivatives of this compound. [, ] The inclusion of these ring systems, along with the presence or absence of an additional phenyl ring, was found to influence the clearing points of the resulting esters. This highlights the significant role of molecular shape and structural elements in determining the liquid crystal properties of these compounds.
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